molecular formula C18H22F3N2NaO4 B2904276 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 2251053-10-6

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate

Cat. No.: B2904276
CAS No.: 2251053-10-6
M. Wt: 410.369
InChI Key: VDAYHHAPFFLENF-UHFFFAOYSA-N
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Description

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate is a sodium salt of a substituted acetic acid derivative. Its structure features:

  • A tert-butoxycarbonyl (Boc)-protected piperazine moiety, which enhances solubility and stability during synthetic processes.
  • A sodium carboxylate group, ensuring water solubility and ionic interactions.

This compound is primarily used in pharmaceutical research, particularly in drug discovery for central nervous system (CNS) or anticancer targets, owing to its trifluoromethyl and piperazine motifs, which are common in bioactive molecules .

Properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O4.Na/c1-17(2,3)27-16(26)23-9-7-22(8-10-23)14(15(24)25)12-5-4-6-13(11-12)18(19,20)21;/h4-6,11,14H,7-10H2,1-3H3,(H,24,25);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDZBYACTLTZMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the tert-butoxycarbonyl group: The piperazine ring is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butoxycarbonyl group.

    Attachment of the trifluoromethylphenyl group: This step involves the reaction of the tert-butoxycarbonyl-protected piperazine with 3-(trifluoromethyl)benzyl bromide in the presence of a base like potassium carbonate.

    Formation of the sodium salt: Finally, the compound is treated with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the effects of trifluoromethyl-substituted compounds on biological systems.

Mechanism of Action

The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperazine ring can interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Trifluoromethyl Groups

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / Identifier Key Structural Features Yield (%) Melting Point (°C) ESI-MS ([M+H]⁺) Key Applications Reference
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate Boc-piperazine, 3-(trifluoromethyl)phenyl, sodium carboxylate N/A* N/A* N/A* Drug discovery (CNS, oncology)
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) Piperazine-thiazole-urea hybrid, 4-(trifluoromethyl)phenyl 70.7 198–200 667.9 Anticancer research
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) Ethyl ester, thiazole-urea, 3-(trifluoromethyl)phenyl 92.0 N/A 548.2 Antimicrobial agents
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) Acetamide, phenylpiperazine, 3-(trifluoromethyl)phenyl N/A N/A N/A Anticonvulsant activity
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate Boc-piperazine, pyridin-4-yl, sodium carboxylate N/A N/A N/A Kinase inhibition studies

Key Differences and Implications

(a) Functional Group Variations
  • Boc Protection vs. Free Piperazine : The Boc group in the target compound enhances stability during synthesis compared to unprotected piperazines (e.g., compound 14 in Table 1), which may undergo unwanted side reactions .
  • Carboxylate vs. Ester/Acetamide : The sodium carboxylate group improves water solubility compared to ethyl esters (e.g., 10e ) or acetamides (e.g., 14 ), which are more lipophilic .
(b) Trifluoromethyl Substitution Position
  • The 3-(trifluoromethyl)phenyl group in the target compound versus 4-(trifluoromethyl)phenyl in 1f alters steric and electronic properties. The 3-substituted derivative may exhibit distinct binding affinities in biological targets due to spatial orientation differences .

Biological Activity

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate, a compound with the CAS number 2197052-36-9, has garnered attention in various research domains due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's molecular formula is C18H25N2NaO4C_{18}H_{25}N_{2}NaO_{4}, with a molecular weight of 356.40 g/mol. It features a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl phenyl moiety.

  • Purity : >95%
  • Storage Conditions : Recommended refrigeration
  • Solubility : Soluble in organic solvents, with limited water solubility

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Interaction : The compound has been studied for its interaction with various receptors, including cannabinoid receptors (CB1 and CB2). It exhibits partial agonist activity, which can modulate pain perception and inflammation pathways .
  • Analgesic Properties : In experimental models, this compound demonstrated significant analgesic effects. For instance, it showed efficacy in reducing hyperalgesia in chronic pain models, indicating its potential as an analgesic agent .
  • Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects, which are crucial for conditions involving chronic inflammation .

Study 1: Analgesic Efficacy

In a study assessing the analgesic properties of various compounds including this compound, the compound was administered to rat models exhibiting neuropathic pain. The results indicated a significant reduction in pain responses compared to control groups receiving saline or non-active compounds .

Study 2: Safety and Toxicology

A toxicological assessment was performed to evaluate the safety profile of this compound. Mice were administered varying doses, and no lethal effects were observed at doses up to 2000 mg/kg. Histopathological examinations revealed no significant adverse effects on vital organs, suggesting a favorable safety profile for further research .

Comparative Analysis of Biological Activity

Compound NameCAS NumberAnalgesic ActivityAnti-inflammatory ActivitySafety Profile
This compound2197052-36-9SignificantPresentFavorable
BAY 59-3074Not specifiedModeratePresentModerate toxicity observed

Q & A

Q. What synthetic methodologies are recommended for preparing Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate?

Methodological Answer: The synthesis typically involves:

Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃) to introduce the Boc group at the piperazine nitrogen .

Acetic Acid Coupling : Alkylation of the Boc-protected piperazine with a substituted bromoacetate derivative. For the trifluoromethylphenyl moiety, 3-(trifluoromethyl)phenylacetic acid or its chloride is often used .

Salt Formation : Neutralization with sodium hydroxide to yield the sodium carboxylate .
Critical Considerations :

  • Regioselectivity : The 3-(trifluoromethyl)phenyl group may introduce steric hindrance, requiring optimized reaction temperatures (e.g., reflux in ethanol) .
  • Purification : Silica gel chromatography with EtOAc/petroleum ether (1:1) effectively isolates the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons at δ 7.3–7.6 ppm (3-trifluoromethylphenyl) and piperazine protons at δ 3.1–3.5 ppm. Boc methyl groups appear as a singlet at δ 1.4 ppm .
    • ¹³C NMR : The carbonyl carbon of the Boc group resonates at ~155 ppm, while the trifluoromethyl carbon appears at ~125 ppm (q, J = 270 Hz) .
  • Mass Spectrometry : ESI-MS should show [M-Na]⁻ at m/z 427.2 (calculated for C₁₈H₂₁F₃N₂O₄⁻) .
  • X-ray Crystallography : For absolute configuration confirmation, single crystals can be grown via slow evaporation in EtOAc/hexane .

Advanced Research Questions

Q. What strategies address low yields during the alkylation of Boc-piperazine with 3-(trifluoromethyl)phenylacetic acid derivatives?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalytic Enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 h reflux) .
  • Side-Chain Modification : Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring can activate the acetate coupling site .
    Data Table :
ConditionYield (%)Purity (%)Reference
Conventional reflux4895
Microwave (100°C, 30 min)6898

Q. How does the 3-trifluoromethylphenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The 3-trifluoromethyl group:

  • Enhances Metabolic Stability : The CF₃ group reduces oxidative metabolism via cytochrome P450 enzymes, extending half-life in biological systems .
  • Modulates Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Stereoelectronic Effects : The electron-withdrawing nature directs electrophilic substitution to the para position of the phenyl ring in further derivatization .
    Case Study :
    In anticonvulsant studies, analogs with 3-CF₃ showed 2.5-fold higher activity (ED₅₀ = 12 mg/kg) than 4-CF₃ derivatives .

Q. What analytical challenges arise in quantifying trace impurities in this sodium salt, and how are they resolved?

Methodological Answer: Common impurities include:

  • Residual Solvents : Ethanol or DCM from synthesis (detected via GC-MS, limit < 500 ppm) .
  • De-Boc Byproduct : Generated under acidic conditions (e.g., TFA exposure). Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) effectively separates this impurity .
  • Sodium Counterion Variability : ICP-OES ensures Na⁺ content within 10.5–11.5% (theoretical = 11.2%) .

Q. How is this compound utilized as an intermediate in kinase inhibitor synthesis?

Methodological Answer: The Boc-piperazine core serves as a scaffold for attaching pharmacophores:

Boc Deprotection : Treat with HCl/dioxane to expose the piperazine amine for further coupling .

Kinase-Targeting Moieties :

  • Quinazoline Derivatives : React with 4-chloro-6,7-dimethoxyquinazoline to yield EGFR inhibitors (IC₅₀ = 8 nM) .
  • Sulfonamide Linkers : Couple with aryl sulfonyl chlorides for VEGFR-2 inhibition (Ki = 3.2 nM) .
    Synthetic Pathway :
    Boc-protected compound → Deprotection → Amide/sulfonamide coupling → Target kinase inhibitor .

Contradictions and Resolutions

  • Evidence Conflict : describes a 4-trifluoromethylphenyl analog, while the target compound has a 3-substituent. The 3-position increases steric hindrance, reducing reactivity but enhancing target selectivity .
  • Stereochemical Ambiguity : X-ray data () confirms planar chirality in similar derivatives, necessitating crystallography for absolute configuration assignment .

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